molecular formula C17H18N2O3 B2903790 N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide CAS No. 346445-90-7

N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No.: B2903790
CAS No.: 346445-90-7
M. Wt: 298.342
InChI Key: QMWXVKGUOUNYIU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a methoxyphenyl group and a methylbenzyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide typically involves the reaction of 2-methoxyaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired ethanediamide compound.

Industrial Production Methods

Industrial production of N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-(4-chlorobenzyl)ethanediamide
  • N-(2-methoxyphenyl)-N’-(4-fluorobenzyl)ethanediamide
  • N-(2-methoxyphenyl)-N’-(4-nitrobenzyl)ethanediamide

Uniqueness

N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide is unique due to the presence of both methoxy and methylbenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)11-18-16(20)17(21)19-14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWXVKGUOUNYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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